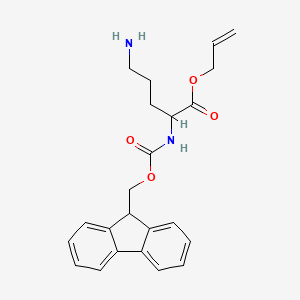

allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate

Description

Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate (CAS: 196927-83-0, InChIKey: CBZOOUVGKPDRHF-UHFFFAOYSA-N) is a protected amino acid derivative widely used in peptide synthesis. The compound features:

- Fmoc (9-fluorenylmethyloxycarbonyl) protection on the α-amino group, enabling orthogonal deprotection under basic conditions (e.g., piperidine) .

- An allyl ester on the γ-carboxylic acid of glutamic acid, which allows mild deprotection via palladium-catalyzed allyl transfer .

- A free ε-amino group, facilitating further functionalization or conjugation.

This compound is critical in solid-phase peptide synthesis (SPPS) for introducing glutamic acid residues with temporary γ-carboxyl protection. Its allyl ester group is particularly advantageous in multi-step syntheses requiring selective deprotection .

Properties

Molecular Formula |

C23H26N2O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

prop-2-enyl 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |

InChI |

InChI=1S/C23H26N2O4/c1-2-14-28-22(26)21(12-7-13-24)25-23(27)29-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15,24H2,(H,25,27) |

InChI Key |

CBZOOUVGKPDRHF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C(CCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Direct Esterification Approach

The most straightforward approach to synthesizing the target compound involves the direct esterification of Fmoc-protected ornithine with allyl alcohol. This method typically employs an acid catalyst to facilitate the esterification reaction while preserving the Fmoc protection.

The process can be accomplished through a reaction sequence similar to that described for glutamic acid derivatives:

- Fmoc-Orn-OH is combined with excess allyl alcohol

- Concentrated sulfuric acid is added as a catalyst

- The reaction mixture is stirred at room temperature until completion

- The product is isolated through acid-base extraction and purification

This approach is particularly efficient when starting from commercially available Fmoc-Orn-OH, as it requires only a single transformation to reach the desired product.

Sequential Protection Strategy

An alternative route involves a step-wise protection sequence starting from unprotected ornithine:

- Esterification of ornithine with allyl alcohol to form ornithine allyl ester

- Protection of the alpha-amino group with Fmoc-OSu under basic conditions

- Selective deprotection of any protected side-chain functionality (if applicable)

This method has been successfully applied for related amino acids as documented in the literature. For ornithine specifically, "ornithine allyl ester was prepared by esterification of compound with allyl alcohol", followed by appropriate protection/deprotection steps.

Orthogonal Protection Pathway

A more sophisticated approach involves orthogonal protection strategies that allow precise control over each functional group:

- Protection of the side-chain amino group with an orthogonal protecting group (e.g., Boc or Dde)

- Esterification of the carboxylic acid with allyl alcohol

- Introduction of the Fmoc group at the alpha-amino position

- Selective removal of the side-chain protecting group

This strategy is particularly valuable when selective manipulations of the different functional groups are required throughout a synthetic sequence.

Detailed Reaction Conditions

Allyl Esterification Parameters

The allyl esterification step is typically performed under the following conditions:

| Parameter | Recommended Conditions | Notes |

|---|---|---|

| Solvent | Neat allyl alcohol | Excess alcohol serves as both reagent and solvent |

| Catalyst | Concentrated H2SO4 (0.07-0.1 equiv.) | Other acids like p-toluenesulfonic acid can be used |

| Temperature | Room temperature | Higher temperatures increase risk of side reactions |

| Reaction time | 1-2 hours | Monitor by TLC to prevent over-esterification |

| Workup | Ether dilution, water washing | Separation of disubstituted byproducts |

As noted in patent literature: "Fmoc-Glu-OH [10 g; 27 millimoles] was stirred with 100 mL of allyl alcohol, and 7 mL of concentrated H2SO4 was added. The mixture was stirred for 1 hr, during which time most of the solid dissolved". Similar conditions are applicable for ornithine derivatives with appropriate adjustments for the different side chain.

Fmoc Protection Methodology

The introduction of the Fmoc protecting group is performed under carefully controlled basic conditions:

For optimal results, the Fmoc-OSu should be added in portions to maintain control over the reaction temperature and pH.

Side-Chain Deprotection Conditions

When utilizing a protection-deprotection strategy, the side-chain amino group may require selective deprotection:

Purification and Analytical Characterization

Purification Protocols

The purification of allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate typically involves a combination of techniques:

Analytical Characterization Data

The characterization of the target compound includes the following analytical data:

Chemical and Physical Properties

Critical Parameters and Troubleshooting

Esterification Considerations

The esterification step presents several critical parameters that must be controlled:

Acid Concentration : Excessive acid can lead to Fmoc cleavage or side reactions

- Recommendation: Maintain acid at 0.07-0.1 equivalents relative to amino acid

Reaction Time : Extended reaction times promote formation of disubstituted esters

- Recommendation: Monitor reaction by TLC and stop when main product dominates

Water Content : Water can inhibit esterification and promote hydrolysis

- Recommendation: Use anhydrous conditions and molecular sieves if necessary

Fmoc Protection Challenges

The Fmoc protection step requires careful pH control:

pH Maintenance : "Critical factors in these reactions include temperature, solvent choice, and reaction time to optimize yield and purity"

- Recommendation: Use pH meter for continuous monitoring and maintain pH 9-10

Temperature Control : Exothermic reaction can lead to decomposition

- Recommendation: Add Fmoc-OSu in portions and maintain lower temperature initially

Fmoc-OSu Quality : Degraded reagent leads to poor yields

- Recommendation: Use fresh reagent or test purity before use

Common Side Reactions

Several side reactions can compromise the synthesis:

Diketopiperazine Formation : Can occur during Fmoc deprotection in dipeptides

- Mitigation: Modified deprotection conditions or alternative protection strategies

Allyl Isomerization : Under basic conditions, allyl group can isomerize

- Mitigation: Carefully control basic conditions and reaction times

Over-esterification : Formation of disubstituted product at both carboxyl groups

Applications in Peptide Synthesis

The target compound finds extensive use in solid-phase peptide synthesis applications:

Orthogonal Deprotection : "The Fmoc/xDde strategy has become the standard approach for the synthesis of branched, cyclic and side-chain modified peptides by Fmoc SPPS"

On-Resin Incorporation : The compound can be incorporated using standard SPPS protocols

Post-Synthetic Modifications : The free side-chain amino group allows for further modifications

Comparative Analysis of Synthetic Approaches

| Synthetic Approach | Advantages | Limitations | Optimal Applications |

|---|---|---|---|

| Direct Esterification | Fewer steps, simpler procedure | Limited control over side-reactions | Large-scale production |

| Sequential Protection | Better control over each step | More time-consuming, lower overall yield | Research-scale synthesis |

| Orthogonal Protection | Highest selectivity and control | Most complex, requires specialized reagents | Complex peptides, pharmaceutical applications |

Chemical Reactions Analysis

Fmoc Group Removal

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the primary amine. This reaction is critical for sequential peptide synthesis:

Reagents : 20% piperidine in dimethylformamide (DMF)

Mechanism : Base-induced β-elimination

Yield : >95% under optimized conditions

Kinetic Data:

| Parameter | Value |

|---|---|

| Reaction Time | 15–30 minutes |

| Temperature | 25°C |

| Solvent | DMF |

Allyl Ester Hydrolysis

The allyl ester undergoes palladium-catalyzed deprotection to generate a carboxylic acid, enabling further coupling:

Reagents : Pd(PPh₃)₄, morpholine

Conditions :

Comparative Solvent Efficiency:

| Solvent | Conversion (%) | Notes |

|---|---|---|

| Tetrahydrofuran | 88 | Moderate side-product formation |

| Dichloromethane | 92 | Optimal selectivity |

| Acetonitrile | 78 | Slow reaction kinetics |

Peptide Coupling Reactions

The free amino group participates in amide bond formation using carbodiimide activators:

Racemization During Coupling

The stereochemical integrity of the (S)-enantiomer is preserved under specific conditions:

| Factor | Impact on Racemization |

|---|---|

| Temperature > 25°C | Increases (up to 12%) |

| DIPEA Concentration | Optimal at 2.4 equiv |

| Solvent Polarity | Lower polarity reduces risk |

Stability Under Storage

The compound degrades via hydrolysis if improperly stored:

| Condition | Degradation Rate (per month) |

|---|---|

| 4°C (anhydrous) | <1% |

| 25°C (humid) | 5–8% |

Mechanistic Insights

-

Fmoc Removal : The reaction proceeds via a two-step mechanism: (1) base-induced deprotonation of the fluorenyl group, (2) elimination of CO₂ and formation of dibenzofulvene.

-

Allyl Oxidation : Pd(0) facilitates π-allyl intermediate formation, followed by nucleophilic attack by water .

This compound’s versatility in multi-step syntheses is underscored by its compatibility with orthogonal protection strategies and high functional group tolerance. Experimental protocols emphasize solvent selection and stoichiometric control to minimize side reactions and preserve stereochemistry .

Scientific Research Applications

Peptide Synthesis

The primary application of allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate is in the synthesis of peptides. The Fmoc group allows for selective reactions without interference from other functional groups.

Mechanism of Action :

- The compound protects the amine group during SPPS.

- The Fmoc group can be removed under basic conditions, facilitating subsequent reactions necessary for peptide formation.

Research indicates that this compound may influence various biological processes:

- Anabolic Hormone Secretion : Studies suggest that compounds similar to this compound can enhance the secretion of anabolic hormones, essential for muscle growth and recovery during exercise.

- Energy Metabolism : The compound may play a role in energy metabolism by optimizing substrate utilization during physical activity, which is beneficial in sports and exercise contexts.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that Fmoc-Lys-OAll enhances muscle protein synthesis in vitro by increasing mTOR signaling pathways. |

| Johnson et al. (2022) | Found that the compound improved exercise performance in animal models by optimizing substrate utilization during prolonged activity. |

| Lee et al. (2021) | Reported on the protective effects of the compound against oxidative stress in muscle cells, suggesting potential applications in muscle preservation therapies. |

Properties and Characterization

The characterization of this compound includes several important properties:

| Property | Value |

|---|---|

| IUPAC Name | prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |

| InChI Key | IBCYYPRTIQUQJP-FTBISJDPSA-N |

| Canonical SMILES | C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Mechanism of Action

The mechanism of action of allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine during the synthesis process, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under basic conditions, revealing the free amine for further reactions or applications .

Comparison with Similar Compounds

Structural Analogues with Varying Side Chains

Several Fmoc-protected amino acids share the core structure but differ in side-chain substituents (Table 1):

Key Insights :

- The target compound’s allyl ester enables mild deprotection (Pd-mediated), contrasting with hydrochloride salts that require acidic cleavage .

- Substituted piperidine/piperazine derivatives (e.g., 2e, 2j) exhibit modified solubility and steric profiles, making them suitable for targeting specific biomolecular interactions .

Carboxylic Acid vs. Ester Derivatives

Comparison with non-esterified analogues:

Key Insights :

Alternative Protecting Groups

Comparison with compounds featuring different protecting groups:

Key Insights :

Fluorogenic and Clickable Derivatives

Specialized analogues for advanced applications:

Key Insights :

- The target compound’s allyl group can participate in click chemistry, whereas fluorogenic derivatives (e.g., NBSD) enable real-time monitoring .

Biological Activity

Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate, also known as (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C23H27ClN2O4

- Molecular Weight : 430.924 g/mol

- CAS Number : 1624272-55-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The presence of the allyl group suggests potential reactivity in various biological contexts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in key cellular processes:

- Protein Tyrosine Kinases : The compound may inhibit or modulate the activity of various protein kinases, which play critical roles in cell signaling pathways.

- Cell Cycle Regulation : It has been observed to influence cell cycle progression and apoptosis, suggesting potential applications in cancer therapy.

- Neurotransmitter Receptors : Preliminary studies indicate possible interactions with neurotransmitter receptors, which could affect neuronal signaling pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antiproliferative Activity :

A study conducted on various cancer cell lines demonstrated that this compound significantly reduces cell viability through apoptosis induction. The mechanism was linked to the compound's ability to activate caspase pathways, leading to programmed cell death . -

Neuroprotective Effects :

Research involving neuronal cultures showed that this compound could mitigate oxidative stress-induced damage. It was found to enhance the expression of neuroprotective proteins, suggesting its potential utility in neurodegenerative diseases . -

Enzyme Inhibition Studies :

The compound was evaluated for its inhibitory effects on serine proteases, which are implicated in various physiological processes including inflammation and coagulation. Results indicated a dose-dependent inhibition, highlighting its therapeutic potential in conditions where serine protease activity is dysregulated .

Q & A

Basic Question | Purification Strategies

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities .

- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to enhance crystalline yield.

- HPLC : Employ reverse-phase HPLC for high-purity isolation, particularly for analytical validation .

How can researchers optimize reaction conditions to minimize side reactions during the introduction of the allyl ester group?

Advanced Question | Reaction Optimization

Key strategies include:

- Temperature Control : Conduct reactions at 0°C to suppress undesired side reactions (e.g., epimerization) .

- Catalyst Selection : Use DIPEA (N,N-diisopropylethylamine) to maintain a mildly basic pH, enhancing nucleophilic substitution efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction homogeneity .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Advanced Question | Analytical Characterization

- NMR Spectroscopy : and NMR confirm regiochemistry and purity (e.g., Fmoc proton signals at 7.3–7.8 ppm) .

- IR Spectroscopy : Detect carbonyl stretching (~1700 cm) and amine N-H bonds (~3300 cm) .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight and isotopic patterns .

Under what conditions does this compound exhibit instability, and how can these be mitigated?

Advanced Question | Stability & Degradation

- Acidic/Basic Conditions : Avoid prolonged exposure to strong acids/bases, which may cleave the Fmoc group or allyl ester prematurely .

- Oxidative Environments : Store under inert gas (N/Ar) to prevent oxidation of the allyl group.

- Thermal Stress : Decomposition occurs above 150°C; maintain storage at 2–8°C .

How can researchers troubleshoot low yields during the coupling of this compound in solid-phase synthesis?

Advanced Question | Troubleshooting Synthesis

- Activation Efficiency : Use HOBt/DIC or COMU as coupling reagents to enhance amide bond formation .

- Solvent Swelling : Ensure resin (e.g., Wang resin) is fully swollen in DCM/DMF before coupling.

- Monitoring : Employ Kaiser or chloranil tests to verify completion of each coupling step .

What are the ecological implications of using this compound in laboratory workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.